molecular formula C12H13ClN2 B1386084 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1042626-75-4

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1386084
CAS No.: 1042626-75-4
M. Wt: 220.7 g/mol
InChI Key: QKYSNOKOSXWELO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 8th position of the carbazole ring . Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce various substituted carbazole compounds .

Scientific Research Applications

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the specific position of the chlorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYSNOKOSXWELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 4
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 5
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Reactant of Route 6
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

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